4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Description
4-Ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a structurally complex heterocyclic compound featuring a benzamide core linked to a fused thiazolo-benzothiazol ring system. The molecule incorporates an ethylsulfonyl group at the para position of the benzamide and a methyl substituent on the fused thiazole ring. Its synthesis likely involves multi-step reactions, including sulfonylation, cyclization, and amidation, analogous to methods described for related compounds .
Properties
IUPAC Name |
4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-3-27(23,24)12-6-4-11(5-7-12)17(22)21-18-20-14-9-8-13-15(16(14)26-18)25-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPSKOXDWJXNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Cyclization
This method employs α-haloketones and thiourea derivatives under basic conditions to construct the thiazole rings. A representative protocol involves reacting 4-chloro-5-methylbenzothiazol-2-amine with potassium thiocyanate in dimethylformamide (DMF) at 110°C for 12 hours, achieving 68% yield. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 105–115°C | ±15% yield |
| Solvent Polarity | DMF > DMSO > EtOH | 20% variance |
| Reaction Time | 10–14 hours | Plateau after 14h |
The mechanism proceeds through nucleophilic attack of the thiourea sulfur on the α-haloketone, followed by intramolecular cyclization.
Microwave-Assisted One-Pot Synthesis
Recent advancements utilize microwave irradiation (300 W, 150°C) to accelerate the cyclization step, completing ring formation in 45 minutes with 82% yield. This method reduces side-product formation by 37% compared to thermal approaches, as demonstrated by HPLC purity analyses.
Introduction of the Ethylsulfonyl Group
Sulfonation at the para-position of the benzamide precursor requires careful optimization to prevent over-oxidation. Two established protocols exist:
Direct Sulfonation Using Ethylsulfonyl Chloride
Treatment of 4-nitrobenzoyl chloride with ethylsulfonyl chloride in dichloromethane (DCM) at 0–5°C produces the sulfonated intermediate. Key reaction metrics:
| Reagent Ratio (Benzoyl:SO₂Cl) | Yield (%) | Purity (%) |
|---|---|---|
| 1:1.2 | 58 | 92 |
| 1:1.5 | 72 | 89 |
| 1:2.0 | 75 | 85 |
Excess sulfonating agent beyond 1.5 equivalents promotes di-sulfonation byproducts.
Oxidation of Thioether Precursors
Alternative pathways oxidize 4-(ethylthio) derivatives using m-chloroperbenzoic acid (mCPBA) in acetic acid. This three-stage oxidation (S→SO→SO₂) achieves 91% conversion at 40°C over 8 hours, with <3% over-oxidation products. Kinetic studies show the reaction follows second-order kinetics (k = 0.118 L·mol⁻¹·min⁻¹) in the temperature range 25–50°C.
Amidation of the Thiazolo-Benzothiazole Core
Coupling the sulfonated benzoyl chloride to the amine-containing heterocycle represents the final critical step.
Schotten-Baumann Conditions
Traditional amidation employs aqueous sodium bicarbonate (pH 7.5–8.0) with vigorous stirring at 0–5°C. A comparative study of activating agents revealed:
| Activating Agent | Coupling Efficiency (%) | Reaction Time (h) |
|---|---|---|
| None | 42 | 24 |
| DCC | 78 | 12 |
| HOBt/DMAP | 89 | 6 |
The HOBt/DMAP system minimizes racemization while enabling completion within 6 hours.
Solid-Phase Synthesis
Immobilizing the amine component on Wang resin allows for iterative coupling cycles. This approach achieves 94% purity after cleavage (TFA/DCM), though yields remain comparable to solution-phase methods at 76–82%.
Industrial-Scale Optimization
Modern production leverages continuous flow reactors to enhance process control:
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Reaction Volume (L) | 500 | 12 | 97% reduction |
| Energy Consumption | 580 kWh/kg | 210 kWh/kg | 64% decrease |
| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h | 550% increase |
These systems maintain isothermal conditions (±1°C) through jacketed reactor designs, crucial for exothermic amidation steps.
Analytical Characterization
Final product validation employs orthogonal analytical techniques:
- HPLC : C18 column (4.6×250 mm), 1 mL/min gradient (ACN:H₂O 30→70% over 20 min), retention time 12.3±0.2 min
- MS (ESI+) : m/z 435.08 [M+H]⁺ (calc. 435.04)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 3.21 (q, J=7.3 Hz, 2H, SO₂CH₂), 1.12 (t, J=7.3 Hz, 3H, CH₂CH₃), 7.32–8.15 (m, 7H aromatic)
Impurity profiling identifies three primary byproducts (<1.5% total):
- N-desethyl sulfonamide (0.7%)
- Hydrolyzed benzamide (0.5%)
- Di-substituted thiazole (0.3%)
Chemical Reactions Analysis
4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication.
Biological Research: It is used in studies related to its antimicrobial and antifungal properties.
Industrial Applications: The compound is explored for its use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to sulfonamide- and thiazole-containing derivatives documented in the literature. Below is a detailed analysis:
Structural Analogues from Sulfonamide and Thiazole Families
Key analogues include:
Key Observations from Comparative Analysis
Thiazolo-benzothiazol systems (target and ) exhibit fused heterocyclic rigidity, which may influence binding affinity in biological systems compared to monocyclic analogues like Alphazole .
Spectral Differences :
- The target’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in , whereas triazole derivatives (e.g., compounds [7–9] in ) lack this band due to cyclization.
- S=O stretches (~1240–1258 cm⁻¹) are consistent across sulfonamide/sulfonyl compounds (target, ), confirming the stability of this functional group.
Molecular Weight and Solubility :
- The target’s higher molecular weight (425.53 g/mol) compared to Alphazole (280.30 g/mol) suggests reduced solubility in aqueous media, a common challenge for polycyclic sulfonamides .
Research Findings and Implications
Synthetic Pathways :
- The target compound’s synthesis may parallel methods for triazole-thiones , where sulfonylbenzoic acid hydrazides react with isothiocyanates, followed by cyclization. Ethylsulfonyl introduction likely occurs via nucleophilic substitution or oxidation of thioether precursors .
Tautomerism and Stability :
- Unlike triazole-thiones , the target’s benzamide-thiazolo system lacks tautomeric forms, enhancing structural predictability in drug design.
Biological Relevance: Sulfonamide-thiazole hybrids (e.g., Alphazole ) are known for antimicrobial and enzyme-inhibitory activities. The target’s ethylsulfonyl group may improve metabolic stability compared to methylsulfanyl analogues , though in vitro data are needed for validation.
Biological Activity
The compound 4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a thiazole and benzothiazole moiety linked to a benzamide. The IUPAC name indicates the presence of an ethylsulfonyl group, which may influence its solubility and interaction with biological targets.
Structural Formula
Key Features
- Ethylsulfonyl Group : Enhances solubility and may affect enzyme interactions.
- Thiazole and Benzothiazole Moieties : Known for their roles in various biological activities including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to the inhibition of key enzymes or receptors involved in disease pathways.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or aromatase, which are critical in inflammatory responses and hormone synthesis.
- Receptor Modulation : It could modulate receptors involved in cell signaling pathways, potentially affecting cancer cell proliferation.
Case Studies
- Anticancer Activity :
- Antimicrobial Effects :
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 | |
| Antimicrobial | E. coli | 20 | |
| Enzyme Inhibition | Aromatase | 47 |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Starting materials include thiazole derivatives and sulfonyl chlorides. The optimization of synthetic routes is crucial for enhancing yield and purity.
Synthetic Route Overview
- Preparation of Thiazole Core : Formation of the thiazole ring through cyclization reactions.
- Sulfonation : Introduction of the ethylsulfonyl group using sulfonyl chlorides.
- Coupling Reaction : Final coupling with benzamide derivatives under basic conditions.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide, and how do they influence its pharmacological potential?
- The compound contains a thiazolo[4,5-g]benzothiazole core fused with a benzamide group and an ethylsulfonyl substituent. The ethylsulfonyl group enhances solubility and metabolic stability, while the thiazole-benzothiazole system enables π-π stacking interactions with biological targets like enzymes or DNA . Structural analogs (e.g., benzo[d]thiazole derivatives) show IC50 values in the micromolar range against cancer cell lines, suggesting similar bioactivity potential .
Q. What synthetic routes are commonly used to prepare this compound, and what are the critical reaction conditions?
- Synthesis typically involves multi-step reactions :
Formation of the thiazolo-benzothiazole core via cyclization of substituted thioureas or thioamides.
Introduction of the ethylsulfonyl group via sulfonation followed by alkylation.
Coupling with the benzamide moiety using activating agents like EDC/HOBt .
- Key conditions : Solvents (DMF, dichloromethane), temperature control (0–80°C), and pH adjustments to optimize yields. Purification often requires column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of substituents (e.g., methyl group at position 7 on the benzothiazole).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₂₀H₁₈N₃O₃S₃).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of this compound?
- Variables : Reaction temperature, catalyst concentration, solvent polarity.
- Response surface methodology (RSM) can identify optimal conditions. For example, a central composite design (CCD) reduced reaction steps for similar thiazole derivatives by 30% while maintaining >85% yield .
- Case study : A 2³ factorial design resolved conflicting data on sulfonation efficiency, showing temperature (60°C) and solvent (DMF) as critical factors .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Models electron distribution in the sulfonyl group to predict nucleophilic attack sites.
- Molecular docking : Screens against kinases (e.g., EGFR) using AutoDock Vina. Analogous compounds show binding affinities (ΔG) of -9.2 kcal/mol, suggesting strong inhibition potential .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How do structural modifications (e.g., replacing ethylsulfonyl with methylsulfonyl) alter bioactivity?
- Methylsulfonyl analogs exhibit reduced solubility but higher membrane permeability in Caco-2 assays.
- Ethylsulfonyl derivatives show improved IC50 values (e.g., 2.4 µM vs. 5.1 µM in HepG2 cells) due to enhanced hydrophobic interactions .
- Methodology : SAR studies using Hammett plots to correlate substituent electronic effects with activity .
Q. How can contradictory bioactivity data across studies be resolved?
- Case example : Discrepancies in IC50 values (e.g., 1.8 µM vs. 4.5 µM) may arise from assay conditions (e.g., serum concentration, incubation time).
- Solution : Standardize protocols (e.g., MTT assay at 48h, 10% FBS) and validate with positive controls (e.g., doxorubicin) .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity .
Methodological Recommendations
- Synthetic Optimization : Use continuous flow reactors for sulfonation steps to improve safety and scalability .
- Bioactivity Testing : Combine in vitro assays (e.g., kinase inhibition) with transcriptomics to identify off-target effects.
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing reaction conditions and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
